1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one
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Overview
Description
1-Oxa-9-thia-4-azaspiro[55]undecan-5-one is a spirocyclic compound characterized by its unique structural framework, which includes oxygen, sulfur, and nitrogen atoms within its spiro ring system
Preparation Methods
The synthesis of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties. It has been studied for its potential use in treating infectious diseases.
Medicine: Due to its unique structural features, this compound is being explored as a potential therapeutic agent for various medical conditions, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound lacks the sulfur atom present in this compound, which may result in different chemical reactivity and biological activity.
1,4,9-Triazaspiro[5.5]undecan-2-one:
The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2S |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
1-oxa-9-thia-4-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H13NO2S/c10-7-8(11-4-3-9-7)1-5-12-6-2-8/h1-6H2,(H,9,10) |
InChI Key |
MKDGRZIHQQPRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(=O)NCCO2 |
Origin of Product |
United States |
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